molecular formula C18H25N3O3 B2674976 N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954026-68-7

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2674976
CAS No.: 954026-68-7
M. Wt: 331.416
InChI Key: DFFNNRKRYHJJIM-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a cyclopropyl group, a phenylmorpholino moiety, and an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
  • N1-isopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
  • N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Uniqueness

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its role as an inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the immune response and inflammation. The inhibition of this pathway can lead to reduced inflammation and has potential therapeutic implications for various diseases, including autoimmune disorders and cancer.

Interaction with Molecular Targets

The cyclopropyl group enhances the compound's structural rigidity, improving its binding affinity to target proteins. The phenylmorpholino segment allows for hydrogen bonding and hydrophobic interactions with the target sites, which is critical for its inhibitory activity.

Biological Activity Studies

Recent studies have evaluated the compound's biological effects through various assays:

  • Inflammation Models : In vitro studies demonstrated that this compound significantly reduces IL-1β secretion in macrophages stimulated by lipopolysaccharides (LPS), indicating effective inhibition of the NLRP3 inflammasome.
  • Cytotoxicity Assays : The compound exhibited low cytotoxicity in several cell lines, suggesting a favorable safety profile for further development as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity Effect Reference
NLRP3 Inflammasome InhibitionSignificant reduction in IL-1β
CytotoxicityLow cytotoxicity across cell lines
Anti-inflammatory PropertiesDecreased inflammatory markers

Case Study 1: Anti-inflammatory Effects

In a study involving animal models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Cancer Research

Another investigation focused on the compound's potential in cancer therapy. It was observed that the compound inhibited tumor growth in xenograft models by modulating inflammatory pathways related to tumor progression. This suggests its dual role as an anti-inflammatory and anti-cancer agent.

Properties

IUPAC Name

N'-cyclopropyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(18(23)20-15-7-8-15)19-9-4-10-21-11-12-24-16(13-21)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFNNRKRYHJJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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